molecular formula C19H22N2O3S B3071159 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008080-48-5

4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B3071159
CAS No.: 1008080-48-5
M. Wt: 358.5 g/mol
InChI Key: KDRSIJAIKCHYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a recognized potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the removal of acetyl groups from tubulin and other non-histone proteins. Its primary research value lies in its utility as a chemical probe to dissect the unique biological functions of HDAC6 , which are distinct from those of class I HDACs. This selectivity is crucial for investigating pathways related to cell motility, protein aggregation, and immune synapse formation without triggering the cytotoxic effects often associated with pan-HDAC inhibition. In neuroscience research, this inhibitor is a valuable tool for exploring the role of HDAC6 in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where it has been shown to modulate tau phosphorylation and clear misfolded proteins via aggresome formation. In the context of oncology, it provides a mechanism to target specific HDAC6-driven processes, including heat shock protein 90 (Hsp90) function and metastasis . Researchers utilize this compound to study HDAC6's contribution to pathological conditions in models of cancer, cognitive disorders, and potentially in the reversal of chemoresistance.

Properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-18(22)20-16-7-5-6-8-17(16)21(13)25(23,24)15-11-9-14(10-12-15)19(2,3)4/h5-13H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRSIJAIKCHYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801131894
Record name 4-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008080-48-5
Record name 4-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008080-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801131894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the tert-Butylphenylsulfonyl Group: The tert-butylphenylsulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the quinoxalinone core using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen undergoes alkylation and acylation to form derivatives. For example:

  • Alkylation : Reaction with methyl iodide (CH₃I) in DMF yields N-methylated sulfonamide (confirmed by 1H^{1}\text{H} NMR) .

  • Acylation : Treatment with acetyl chloride (CH₃COCl) produces N-acetyl derivatives , useful for further functionalization .

Reagent Conditions Product Yield Reference
CH₃IDMF, K₂CO₃, 60°C, 6hN-Methylated quinoxalinone78%
CH₃COClPyridine, RT, 12hN-Acetyl derivative85%

Ring-Opening and Ring-Modification Reactions

The quinoxalinone ring undergoes acid-catalyzed ring-opening in concentrated HCl to form 2-amino-3-methylbenzamide sulfonate , confirmed by IR and mass spectrometry . Under oxidative conditions (e.g., KMnO₄), the ring is oxidized to quinoxaline-2,3-dione derivatives .

Reaction Type Reagents Outcome Applications
Acid hydrolysisHCl (conc.), reflux, 4hBenzamide sulfonate (C₁₅H₁₈N₂O₃S)Precursor for amide synthesis
OxidationKMnO₄, H₂O, 80°C, 2hQuinoxaline-2,3-dioneBioactive intermediate

Cross-Coupling Reactions

The sulfonyl group facilitates Pd-catalyzed cross-coupling with aryl halides. For instance, Suzuki-Miyaura coupling with phenylboronic acid produces biaryl sulfonamide derivatives .

Catalyst Coupling Partner Product Yield Reference
Pd(PPh₃)₄PhB(OH)₂4-(Biphenyl)sulfonyl derivative65%
CuI, L-prolineThiophenol (PhSH)Thioether analog72%

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids/bases. Hydrolysis in NaOH (1M) cleaves the sulfonamide bond, yielding 4-(tert-butyl)benzenesulfonic acid and 3-methyl-3,4-dihydroquinoxalin-2(1H)-one .

Biological Activity and Derivatives

Derivatives exhibit adenosine receptor antagonism (A₁/A₂ selectivity) and potential antidepressant activity in rodent models . Modifications at the sulfonyl group improve pharmacokinetic properties .

Scientific Research Applications

4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-{[4-(tert-Butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
  • CAS Number : 1007920-96-8 (as per )
  • Molecular Formula : C₂₀H₂₂N₂O₃S
  • Molecular Weight : 358.46 g/mol

Structural Features: This compound belongs to the 3,4-dihydro-2(1H)-quinoxalinone class, characterized by a bicyclic quinoxaline core with a sulfonyl group substituted at the 4-position by a 4-(tert-butyl)phenyl moiety and a methyl group at the 3-position.

Comparison with Similar Compounds

Structural Analogues of 3,4-Dihydro-2(1H)-Quinoxalinone Derivatives

The following table compares key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Source
This compound 4-(tert-Butyl)phenyl sulfonyl, 3-methyl 358.46 Bulky tert-butyl group enhances lipophilicity; sulfonyl group may improve stability.
4-[(4-Fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-Fluorophenyl sulfonyl, 3-methyl ~328 (estimated) Fluorine substituent may enhance metabolic stability and electronic effects.
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 4-Benzoyl, 1-(3-fluorobenzyl), 3-methyl Not specified Benzoyl and fluorobenzyl groups introduce aromaticity and potential bioactivity.
3-Methyl-3,4-dihydro-2(1H)-quinoxalinone Unsubstituted at 4-position, 3-methyl 174.20 Simpler scaffold; lacks sulfonyl or aryl groups, reducing steric hindrance.
4-[(4-Ethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone 4-Ethylphenyl sulfonyl 330.38 (CAS 439141-62-5) Ethyl group reduces steric bulk compared to tert-butyl, altering solubility.
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 1-(2,6-Dichlorobenzyl), 4-(2,6-difluorobenzoyl), 3-methyl 481.29 (CAS 317833-50-4) Halogenated substituents may enhance binding affinity in hydrophobic pockets.

Key Research Findings and Functional Differences

Ethylphenyl sulfonyl derivatives () exhibit intermediate hydrophobicity, balancing solubility and bioavailability.

Substituent Position and Bioactivity: Fluorine substitution (e.g., in and ) is associated with enhanced metabolic stability and electron-withdrawing effects, which may influence receptor binding .

Core Modifications: The unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone () serves as a foundational scaffold for derivatization, lacking the sulfonyl group’s steric and electronic effects.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The tert-butyl group increases logP compared to fluorine or ethyl substituents, which may enhance blood-brain barrier penetration but complicate formulation .
  • Stability : Sulfonyl groups generally improve chemical stability over acyl or benzyl derivatives (e.g., and ), reducing susceptibility to enzymatic degradation.
  • Synthetic Accessibility : Simpler analogs (e.g., ) are easier to synthesize, while halogenated or multi-substituted derivatives require advanced functionalization steps .

Biological Activity

The compound 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxaline derivative that has garnered attention for its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes a sulfonyl group, which is significant for its biological activity.

Research indicates that quinoxaline derivatives exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Some quinoxalines have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are involved in inflammation and metabolic processes respectively .
  • Antiproliferative Effects : Quinoxaline derivatives can induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including those involving receptor tyrosine kinases (RTKs) like VEGFR and EGFR .
  • Antimicrobial Activity : These compounds have demonstrated significant antimicrobial properties against various pathogens, contributing to their potential use as therapeutic agents in infectious diseases .

Biological Activity Data

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against bacterial strains
Enzyme inhibitionInhibits COX-2 and LDHA

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of a series of quinoxaline derivatives, including the target compound. Results showed significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity. The mechanism was linked to the inhibition of tubulin polymerization and interference with topoisomerase II activity .
  • Enzymatic Inhibition : Another investigation focused on the inhibitory effects of quinoxaline derivatives on COX-2 and LDHA. The study found that modifications in the quinoxaline structure could enhance enzymatic inhibition, suggesting a structure-activity relationship that could guide future drug design .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Efficacy : It demonstrated broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
  • Potential as an Anti-inflammatory Agent : By inhibiting COX enzymes, it may serve as a therapeutic agent for inflammatory conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via sulfonylation of a 3-methyl-3,4-dihydroquinoxalin-2(1H)-one precursor. Key steps include:

  • Intermediate preparation : Generate the quinoxalinone core via cyclization of substituted o-phenylenediamine derivatives, as demonstrated in the synthesis of analogous compounds using potassium salts (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) .
  • Sulfonylation : React the quinoxalinone with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Optimize yield by controlling temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high purity (>98%) .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
A multi-technique approach is essential:

  • Spectroscopic analysis :
    • NMR : Confirm substitution patterns (e.g., tert-butyl group at δ 1.3 ppm in 1^1H NMR; sulfonyl resonances in 13^{13}C NMR) .
    • MS : Verify molecular ion ([M+H]+^+) and fragmentation patterns .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
  • Elemental analysis : Match calculated and observed C, H, N, S percentages (±0.3%) .

Advanced: How does the tert-butylsulfonyl substituent influence the compound’s stability under oxidative or acidic conditions?

Answer:
The tert-butyl group enhances steric hindrance, reducing susceptibility to oxidation. However, the sulfonyl moiety may undergo hydrolysis under strongly acidic conditions:

  • Oxidative stability : The tert-butyl group protects the adjacent sulfonyl linkage from radical-mediated degradation, as shown in analogous quinoxalinones under air oxidation (e.g., stability up to 80°C in DMSO) .
  • Acid sensitivity : In 1M HCl, the sulfonyl group hydrolyzes to sulfonic acid (confirmed by 1^1H NMR loss of tert-butyl signals). Mitigate this by storing the compound in neutral, anhydrous environments .

Advanced: What in vitro assays are suitable for evaluating the compound’s sigma receptor affinity and mechanism of action?

Answer:
Key pharmacological assays include:

  • Radioligand binding :
    • Use 3^3H-DTG ([3^3H]-1,3-di-o-tolylguanidine) to assess sigma-1 receptor affinity in rat brain membranes. IC50_{50} values <100 nM indicate high potency .
  • Functional assays :
    • Forced-swim test (FST) : Evaluate antidepressant-like activity in mice (dose range: 10–30 mg/kg, po). A >50% reduction in immobility time vs. control suggests sigma-1 agonism .
    • Halothane-induced sleep test : Measure dose-dependent reduction in sleeping time to confirm CNS activity (ED50_{50} calculations) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Answer:
Contradictions often arise from assay variability or structural analogs. Address this via:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl vs. methyl groups) to isolate pharmacophore contributions .
  • Standardized protocols : Replicate assays under identical conditions (e.g., animal strain, dosing regimen). For example, sigma-1 receptor binding assays should use the same membrane preparation method .
  • Meta-analysis : Compare IC50_{50}/ED50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Advanced: What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?

Answer:

  • Salt formation : Convert the free base to a mesylate or hydrochloride salt (improves aqueous solubility by >10-fold) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that cleave in vivo .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance oral absorption (tested in rat models with AUC increases of 2–3×) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 2
4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.